molecular formula C12H15NO B1338666 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane CAS No. 97266-84-7

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Cat. No.: B1338666
CAS No.: 97266-84-7
M. Wt: 189.25 g/mol
InChI Key: WRAHFEWSPIEFTP-UHFFFAOYSA-N
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Description

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is notable for its unique structural features, which make it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane typically involves the reaction of benzylamine with an epoxide. The reaction is carried out under controlled conditions to ensure the formation of the spirocyclic structure. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Benzyl-1-oxa-6-azaspiro[2.4]heptane
  • 5-Benzyl-1-oxa-5-azaspiro[3.4]heptane
  • 5-Benzyl-1-oxa-5-azaspiro[2.5]heptane

Uniqueness: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

6-benzyl-1-oxa-6-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(9-13)10-14-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAHFEWSPIEFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458308
Record name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97266-84-7
Record name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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